3-fluoro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Overview
Description
Typically, compounds like this one are organic molecules that contain a benzenesulfonamide moiety, a tetrahydroquinoline moiety, and fluoro and methoxy substituents. These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of such compounds usually involves multi-step reactions. For instance, the tetrahydroquinoline moiety can be synthesized via a Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an activated alkene .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the functional groups present in the molecule. For example, the benzenesulfonamide moiety can participate in reactions like sulfonamide hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds, like solubility, melting point, and stability, can be influenced by factors like the presence of polar groups and the overall molecular structure .Scientific Research Applications
Molecular Structure and Interactions
- Research into compounds like Gliquidone, which shares structural features with the compound of interest, highlights the significance of intramolecular and intermolecular hydrogen bonds in the formation of stable molecular structures. Such compounds have been analyzed for their conformational stability and potential interactions, contributing to a better understanding of their chemical behavior (Gelbrich, Haddow, & Griesser, 2011).
Antitumor Activity
- Tetrahydroquinoline derivatives bearing sulfonamide moieties have been synthesized and evaluated for their antitumor activity. This research illustrates the potential of sulfonamide-based compounds in developing new antitumor agents, with several derivatives showing significant in vitro antitumor activity (Alqasoumi et al., 2010).
Photodynamic Therapy Applications
- The development and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy have been documented. Such compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are proposed as potential photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Fluorinating Reagents
- Sulfonimides, including those with fluorine substituents, have been explored for their application as electrophilic fluorinating reagents. These studies provide insights into the role of such compounds in enhancing the enantioselectivity of products in chemical reactions, highlighting the importance of sulfonamide derivatives in synthetic chemistry (Yasui et al., 2011).
Synthesis of Derivatives
- The synthesis and evaluation of novel compounds, including tetrahydroquinoline derivatives, underscore the versatility of sulfonamide-based molecules in chemical synthesis. These efforts aim at discovering new compounds with potential biological activities, further expanding the application spectrum of sulfonamides in medicinal chemistry (Croce et al., 2006).
Mechanism of Action
The compound also contains a methoxy group and a fluoro group, which can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion . For instance, the presence of a fluoro group can enhance the metabolic stability of the compound, while a methoxy group can influence its lipophilicity and thus its ability to cross cell membranes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-23-15-6-4-12(9-13(15)17)24(21,22)19-11-3-5-14-10(8-11)2-7-16(20)18-14/h3-6,8-9,19H,2,7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBFVOMXSSRKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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